1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole
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Overview
Description
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and nitro group attached to a pyrazole ring
Preparation Methods
. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles.
Scientific Research Applications
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole can be compared with other similar compounds such as:
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Contains a trifluoromethyl group and is used as a nonsteroidal anti-inflammatory drug.
Properties
CAS No. |
106204-46-0 |
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Molecular Formula |
C10H5ClF3N3O2 |
Molecular Weight |
291.61 g/mol |
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitropyrazole |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-8-3-6(10(12,13)14)1-2-9(8)16-5-7(4-15-16)17(18)19/h1-5H |
InChI Key |
NHLFLYLZLRDJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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